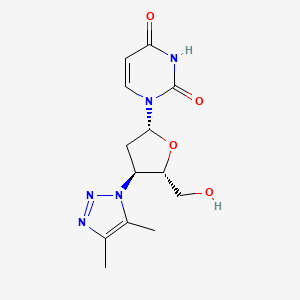
Uridine, 2',3'-dideoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is characterized by the presence of a 1,2,3-triazole ring substituted with two methyl groups at positions 4 and 5. The modification at the 2’ and 3’ positions of the uridine molecule results in the removal of hydroxyl groups, which significantly alters its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves a multi-step process:
Starting Material: The synthesis begins with uridine.
Deoxygenation: The 2’ and 3’ hydroxyl groups of uridine are removed through a deoxygenation reaction, often using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the click reaction to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or other functional groups, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Forms: Compounds with reduced triazole rings or other functional groups.
Substituted Derivatives: Compounds with new substituents on the triazole ring or uridine moiety.
Aplicaciones Científicas De Investigación
Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the context of nucleoside analog therapies.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and repair, leading to the inhibition of DNA and RNA synthesis. This disruption can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells .
Comparación Con Compuestos Similares
- Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)-
- Uridine, 2’-azido-2’,3’-dideoxy-3’-(1H-imidazol-1-yl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents on the triazole or imidazole rings. These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Uniqueness: The presence of the 4,5-dimethyl-1H-1,2,3-triazol-1-yl group in Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- imparts unique properties, such as enhanced stability and specific interactions with biological targets, distinguishing it from other similar compounds .
Propiedades
Número CAS |
131673-40-0 |
|---|---|
Fórmula molecular |
C13H17N5O4 |
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-(4,5-dimethyltriazol-1-yl)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H17N5O4/c1-7-8(2)18(16-15-7)9-5-12(22-10(9)6-19)17-4-3-11(20)14-13(17)21/h3-4,9-10,12,19H,5-6H2,1-2H3,(H,14,20,21)/t9-,10+,12+/m0/s1 |
Clave InChI |
JBCSWTXPGPEVHU-HOSYDEDBSA-N |
SMILES isomérico |
CC1=C(N(N=N1)[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O)C |
SMILES canónico |
CC1=C(N(N=N1)C2CC(OC2CO)N3C=CC(=O)NC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















